Glycyl-alanyl-valine
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Overview
Description
Gly-Ala-Val is an oligopeptide.
Scientific Research Applications
Sublimation Characteristics
The study of sublimation characteristics of dipeptides like Glycyl-L-α-alanine, L-α-alanyl-L-α-alanine, and DL-α-alanyl-DL-α-valine provides insights into their physical properties. The enthalpy of sublimation was found to increase with an increase in the side hydrocarbon radical, enhancing our understanding of the thermodynamic behavior of these compounds (Badelin et al., 2012).
Hydrolysis and Enzymatic Activity
Investigations into the hydrolysis of similar substrates like glycyl-L-leucine and glycyl-L-valine by human intestinal mucosa homogenate revealed insights into the enzymatic activity and potential for hydrolysis of various peptides by a single enzyme (Krohn, 1970).
Transport and Complexation
Research on the transport and complexation of dipeptides, including Glycyl-glycine and Glycyl-L-valine, through liquid membranes using crown ethers and cryptands, has been conducted. This study is significant for understanding the mechanisms of dipeptide transport and their interaction with macrocyclic receptors (Mutihac et al., 2001).
Oxidation Kinetics
The kinetics of oxidation of various dipeptides, including glycylglycine and L-valyl-L-valine, by sodium N-bromobenzenesulfonamide in acid medium, offer insights into their chemical behavior and potential applications in various biochemical processes (Puttaswamy & Vaz, 2003).
Dipeptide Interactions in Intestinal Absorption
A study on the interaction among various dipeptides during their uptake in the mucosa of the small intestine of chicks highlights the intricate nature of peptide absorption and the modifying effects of different dipeptides (Kushak & Basova, 1983).
Dipeptidase Activity
Investigation into the dipeptidase activity in pig intestinal mucosa using spectrophotometric assay provided a deeper understanding of the enzymatic processes involved in peptide hydrolysis (Josefsson & Lindberg, 1965).
Properties
CAS No. |
121428-48-6 |
---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(10(16)17)13-9(15)6(3)12-7(14)4-11/h5-6,8H,4,11H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |
InChI Key |
JRDYDYXZKFNNRQ-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |
sequence |
GAV |
Synonyms |
Gly-Ala-Val glycyl-alanyl-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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